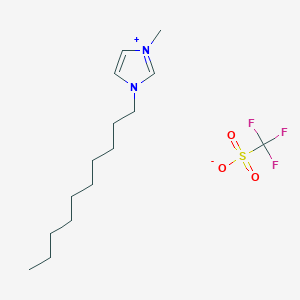

1-Decyl-3-methylimidazolium trifluoromethanesulfonate

描述

1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10MIM][TfO]) is a hydrophobic ionic liquid (IL) comprising a 1-decyl-3-methylimidazolium cation paired with a trifluoromethanesulfonate (triflate) anion. Its long alkyl chain (decyl group) enhances hydrophobicity and surface-active properties, making it suitable for applications such as lubrication, nanoparticle synthesis, and solvent systems . The triflate anion contributes to its moderate polarity and thermal stability, with decomposition temperatures typically exceeding 300°C .

准备方法

Alkylation of 1-Methylimidazole with Decyl Bromide

The primary synthetic route to 1-Decyl-3-methylimidazolium trifluoromethanesulfonate begins with the alkylation of 1-methylimidazole. This step introduces the decyl group onto the imidazole nitrogen, forming the 1-decyl-3-methylimidazolium bromide intermediate.

- Reactants: 1-methylimidazole and decyl bromide

- Catalyst/Base: Potassium carbonate (K2CO3) or similar bases are often employed to neutralize generated hydrobromic acid and drive the reaction forward.

- Solvent: Typically carried out in polar aprotic solvents such as acetonitrile or acetone to enhance nucleophilicity.

- Conditions: The reaction proceeds under reflux or elevated temperature to ensure complete alkylation.

$$

\text{1-methylimidazole} + \text{decyl bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{solvent, heat}} \text{1-decyl-3-methylimidazolium bromide}

$$

This step yields the bromide salt of the ionic liquid precursor, which contains the desired cation but with bromide as the counterion.

Anion Exchange with Trifluoromethanesulfonate

To obtain the target ionic liquid, the bromide anion must be replaced with the trifluoromethanesulfonate anion (also known as triflate). This is performed via anion metathesis using a trifluoromethanesulfonate salt, commonly sodium trifluoromethanesulfonate.

- Reactants: 1-decyl-3-methylimidazolium bromide and sodium trifluoromethanesulfonate

- Solvent: Water or a biphasic system (water/organic solvent) can be used to facilitate ion exchange.

- Procedure: The bromide salt is mixed with the triflate salt, allowing the exchange of anions to form this compound.

- Isolation: The ionic liquid, being hydrophobic, typically separates as an organic phase or can be extracted using organic solvents.

$$

\text{1-decyl-3-methylimidazolium bromide} + \text{Na trifluoromethanesulfonate} \rightarrow \text{this compound} + \text{NaBr}

$$

This step is crucial for imparting the ionic liquid with its characteristic low volatility and high thermal stability.

Purification of the Ionic Liquid

Purity is critical for the performance of ionic liquids in research and industrial applications. Impurities such as residual halides, unreacted starting materials, and colored byproducts can adversely affect properties.

Purification Techniques:

- Activated Carbon Treatment: Exposure of the ionic liquid precursor or crude ionic liquid to activated carbon removes colored and organic impurities effectively.

- Liquid-Liquid Extraction: Continuous extraction of aqueous ionic liquid phases into organic solvents followed by filtration through solid sorbents such as silica or alumina removes halide and other inorganic impurities.

- Filtration and Solvent Removal: After sorbent treatment, removal of organic solvents under reduced pressure yields purified ionic liquid.

- Spectroscopic Verification: Purity is confirmed by UV-Visible spectroscopy (absence of absorbance above 250 nm), fluorescence spectroscopy (absence of fluorescent impurities), and electrochemical methods (no significant current from impurities within the electrochemical window).

These purification steps ensure the ionic liquid is substantially free of halide impurities and colored contaminants, which is essential for applications in electrochemistry, catalysis, and materials science.

Summary Table of Preparation Steps

| Step Number | Process Description | Key Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Alkylation of 1-methylimidazole | 1-methylimidazole, decyl bromide, K2CO3, reflux in acetonitrile | Formation of 1-decyl-3-methylimidazolium bromide | Base neutralizes HBr byproduct |

| 2 | Anion exchange | 1-decyl-3-methylimidazolium bromide, sodium trifluoromethanesulfonate, aqueous/organic solvent system | Replacement of Br^- with triflate anion | Extracts hydrophobic ionic liquid |

| 3 | Purification | Activated carbon, silica/alumina filtration, solvent extraction | Removal of impurities (halides, colored compounds) | Verified by UV-Vis, fluorescence, electrochemistry |

Research Findings and Considerations

- The alkyl chain length (decyl group) influences solubility, viscosity, and thermal stability, with longer chains like decyl enhancing solubility of nonpolar compounds and increasing hydrophobicity.

- Purification methods significantly impact the electrochemical window and optical clarity of the ionic liquid, which are critical parameters for its use in electrochemical devices and catalysis.

- The described preparation and purification methods have been validated through spectroscopic and electrochemical analyses, demonstrating the production of high-purity ionic liquids suitable for advanced applications.

化学反应分析

Anion Exchange Reactions

The trifluoromethanesulfonate (OTf<sup>−</sup>) anion in [C<sub>10</sub>C<sub>1</sub>im][OTf] can undergo substitution with other anions. A widely reported method involves anion exchange with sodium trifluoromethanesulfonate (NaOTf) to replace bromide (Br<sup>−</sup>) in the precursor [C<sub>10</sub>C<sub>1</sub>im]Br:

-

Precursor : 1-Decyl-3-methylimidazolium bromide (100.7 g, 0.304 mol)

-

Reagent : Sodium trifluoromethanesulfonate (65.6 g, 0.381 mol)

-

Solvent : Dichloromethane

-

Time : 72 hours at room temperature

-

Yield : 92.5%

This reaction proceeds via a metathesis mechanism , forming NaBr as a precipitate. The process is monitored by testing for residual bromide using AgNO<sub>3</sub> .

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C (room temperature) |

| Solvent | Dichloromethane |

| Anion Source | NaOTf |

| Yield | 92.5% |

Thermal Decomposition

[C<sub>10</sub>C<sub>1</sub>im][OTf] exhibits high thermal stability, with decomposition temperatures exceeding 300°C. Studies on analogous imidazolium ionic liquids (e.g., 1-ethyl-3-methylimidazolium triflate) reveal a two-step decomposition pathway :

-

Cation degradation : Cleavage of the alkyl chain from the imidazolium ring.

-

Anion degradation : Breakdown of the trifluoromethanesulfonate group into SO<sub>2</sub> and CF<sub>3</sub> radicals.

Thermogravimetric Analysis (TGA) Data :

-

Onset Decomposition Temperature : ~320°C

-

Major Weight Loss Step : 320–400°C (attributed to cation decomposition)

Nucleophilic Substitution at the Imidazolium Ring

The imidazolium cation in [C<sub>10</sub>C<sub>1</sub>im][OTf] can participate in S<sub>N</sub>2 reactions with nucleophiles. For example:

-

Reaction with Hydroxide (OH<sup>−</sup>) : Forms 1-decyl-3-methylimidazolium hydroxide, a intermediate in synthesizing other ionic liquids.

-

Reaction with Halides (X<sup>−</sup>) : Substitutes OTf<sup>−</sup> with Br<sup>−</sup> or Cl<sup>−</sup> under reflux conditions .

Key Findings :

-

Nucleophilic substitution is slower in [C<sub>10</sub>C<sub>1</sub>im][OTf] compared to shorter-chain analogs (e.g., [C<sub>4</sub>C<sub>1</sub>im][OTf]) due to steric hindrance from the decyl chain .

Interfacial Behavior in Biphasic Systems

The long alkyl chain of [C<sub>10</sub>C<sub>1</sub>im][OTf] enables its use in liquid-liquid extraction . For example:

-

Metal Ion Extraction : Demonstrates high efficiency for Ag<sup>+</sup> (95% recovery) and Pd<sup>2+</sup> (89% recovery) from aqueous phases .

| Metal Ion | Extraction Efficiency (%) |

|---|---|

| Ag<sup>+</sup> | 95 |

| Pd<sup>2+</sup> | 89 |

Interaction with Biomolecules

[C<sub>10</sub>C<sub>1</sub>im][OTf] interacts with proteins and enzymes, altering their secondary structures. For instance:

科学研究应用

1-Decyl-3-methylimidazolium trifluoromethanesulfonate has a wide range of scientific research applications:

Chemistry: It is used as a solvent for various chemical reactions due to its ability to dissolve both organic and inorganic compounds.

Biology: This compound is explored for its potential in drug delivery systems, given its ability to solubilize pharmaceutical compounds.

Medicine: Research is ongoing into its use as a medium for enzymatic reactions and its potential in developing new therapeutic agents.

作用机制

The mechanism of action of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate involves its interaction with various molecular targets. The imidazolium cation can interact with negatively charged sites on molecules, while the trifluoromethanesulfonate anion can stabilize positive charges. These interactions facilitate the dissolution of compounds and enhance reaction rates by stabilizing transition states .

相似化合物的比较

Comparative Analysis with Structurally Similar Ionic Liquids

Thermal Properties

Thermal stability and heat capacity vary significantly with cation chain length and anion selection. For example:

Key findings:

- Longer alkyl chains (e.g., decyl vs. hexyl) reduce melting points, enhancing liquidity at room temperature .

- Anions like thiocyanate increase heat capacity compared to triflate, likely due to stronger hydrogen-bonding interactions .

Solvent Behavior and Activity Coefficients

Activity coefficients at infinite dilution (γ<sup>∞</sup>) reflect solvation efficiency. For triflate-based ILs:

- 1-Hexyl-3-methylimidazolium triflate exhibits γ<sup>∞</sup> values of 0.32–1.45 for alkanes and aromatics, indicating moderate selectivity .

- 1-Butyl-3-methylimidazolium triflate shows higher γ<sup>∞</sup> for water (2.15) compared to [C10MIM][TfO], suggesting the latter’s superior hydrophobicity .

Physical and Chemical Properties

| Property | [C10MIM][TfO] | [C10MIM][BF4] | [C10MIM][PF6] | |

|---|---|---|---|---|

| Density (g/cm³) | ~1.19 (estimated) | 1.19 | 1.30 | |

| Melting Point (°C) | < -50 | -4 | — | |

| Viscosity (mPa·s) | — | 450 (25°C) | 620 (25°C) |

- Anion Impact : Tetrafluoroborate ([BF4]<sup>−</sup>) and hexafluorophosphate ([PF6]<sup>−</sup>) anions increase viscosity compared to triflate due to larger ionic radii .

- Cost : [C10MIM][PF6] is priced at ¥60,000/100g, whereas [C10MIM][TfO] is more cost-effective but exact pricing is unspecified .

Application-Specific Performance

- Lubrication : [C10MIM][TfO] outperforms shorter-chain analogs (e.g., 1-octyl-3-methylimidazolium ILs) in reducing friction coefficients by 30–40% due to stronger adsorption films .

- Nanoparticle Synthesis: Compared to [C10MIM][Tf2N], [C10MIM][TfO] produces smaller platinum nanoparticles (2.5 nm vs. 4.1 nm) owing to its lower viscosity and higher ion mobility .

Critical Research Findings and Contradictions

- Thermal Data Discrepancies : While [C10MIM][TfO]’s melting point is reported as < -50°C , its exact heat capacity remains unlisted in available datasets, unlike its thiocyanate analog .

- Anion Stability : Triflate-based ILs exhibit lower hydrolytic stability compared to [BF4]<sup>−</sup> or [PF6]<sup>−</sup> salts, limiting use in aqueous environments .

生物活性

1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10C1im][CF3SO3]) is an ionic liquid (IL) that has garnered attention for its biological activity, particularly in the fields of cancer treatment and microbial interactions. This article explores the compound's cytotoxic effects, mechanisms of action, and potential applications in pharmaceuticals.

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the anticancer potential of [C10C1im][CF3SO3]. Notably, research demonstrated that this IL exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The cytotoxicity of [C10C1im][CF3SO3] was found to be more than twice as potent as cisplatin, a commonly used chemotherapeutic agent, in MCF-7 cells .

The mechanisms underlying the cytotoxic effects of [C10C1im][CF3SO3] involve:

- Cell Cycle Inhibition : The IL induces cell cycle arrest at different phases depending on the cancer type. For instance, it was observed that colon cancer cells experience G2/M phase arrest, while glioblastoma cells undergo G1 phase arrest .

-

Induction of Cell Death : Different modes of cell death have been identified, including:

- Apoptosis : Characterized by morphological changes such as cell shrinkage and nuclear condensation.

- Autophagy : Indicated by the formation of autophagosomes and increased expression of autophagy markers.

- Reactive Oxygen Species (ROS) Production : The IL disrupts cellular redox homeostasis by increasing ROS levels, which contributes to oxidative stress and subsequent cell death .

Table 1: Summary of Biological Activity Findings

| Study | Cell Line | IC50 Value | Mechanism | Comparison |

|---|---|---|---|---|

| MCF-7 | >2x Cisplatin | Apoptosis | High | |

| Colon Cancer | Not specified | Autophagy | Moderate | |

| Glioblastoma | Not specified | ROS Production | Significant |

Microbial Interactions

In addition to its anticancer properties, [C10C1im][CF3SO3] has shown promise in influencing microbial activity. Studies indicate that this IL can affect microbial growth and metabolism. For instance, it has been used to enhance the production of 1,3-propanediol from crude glycerol by microbial consortia .

Antimicrobial Activity

The antimicrobial properties of [C10C1im][CF3SO3] are notable against both Gram-positive and Gram-negative bacteria. The effectiveness appears to correlate with the length of the alkyl chain in the imidazolium cation; longer chains generally increase antibacterial activity .

Case Studies and Research Findings

A comprehensive study examined the cytotoxic effects of various alkylmethylimidazolium-based ionic liquids, including [C10C1im][CF3SO3], on PC12 rat pheochromocytoma cells. Results indicated that increased alkyl chain length led to enhanced cytotoxicity through mechanisms such as ROS generation and apoptosis induction .

Another research effort focused on the solubility enhancement properties of [C10C1im][CF3SO3] for pharmaceutical compounds like isoniazid. It was found to be an effective solvent at elevated temperatures, improving drug solubility significantly compared to other ionic liquids .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing and purifying [C10MIm][TfO]?

- Synthesis : React 1-methylimidazole with trifluoromethanesulfonic acid in an anhydrous organic solvent (e.g., THF or dichloromethane) under nitrogen atmosphere. Control stoichiometry (1:1 molar ratio) and temperature (20–25°C) to avoid side reactions. The product precipitates via crystallization .

- Purification : Use repeated crystallization in acetonitrile or ethanol to remove unreacted precursors. Column chromatography (silica gel, eluent: methanol/ethyl acetate) may refine purity for analytical-grade applications .

Q. What key physicochemical properties define [C10MIm][TfO]?

- Molar Mass : 372.45 g/mol .

- Thermal Stability : Decomposes above 300°C, confirmed by TGA/DSC .

- Solubility : Miscible with polar solvents (e.g., water, DMSO) and immiscible with non-polar solvents (e.g., hexane). Activity coefficients at infinite dilution (e.g., for alkanes/alkenes) can be measured via gas-liquid chromatography .

Q. Which characterization techniques are critical for validating [C10MIm][TfO]?

- Structural Analysis : NMR (¹H, ¹³C, ¹⁹F) to confirm cation-anion pairing and purity.

- Thermal Behavior : TGA/DSC to assess decomposition temperatures and phase transitions .

- Electrochemical Profiling : Conductivity measurements via impedance spectroscopy (e.g., in redox capacitor electrolytes) .

Q. How does [C10MIm][TfO] function as a solvent or electrolyte?

- Solvent Role : Enhances reaction rates in nucleophilic substitutions due to high polarity and low volatility. For example, improves cyclohexene oxidation to cyclohexanone in liquid-liquid equilibrium systems .

- Electrolyte Application : Used in ionic liquid-based gel polymer electrolytes (GPEs) for redox capacitors. Blend with polymers (e.g., PVdF-co-HFP) to optimize ionic conductivity and thermal stability .

Q. What safety protocols apply to handling [C10MIm][TfO]?

- Hazard Classification : Not classified under GHS for physical, health, or environmental hazards.

- Handling : Use standard lab PPE (gloves, goggles). Store in a desiccator at 4°C to prevent moisture absorption .

Advanced Research Questions

Q. How to design experiments using [C10MIm][TfO] in catalytic systems?

- Methodology : Optimize reaction conditions (temperature, solvent ratio) for metal-free catalysis. For example, test its efficacy in Friedel-Crafts alkylation by varying substrate concentrations and monitoring yields via HPLC. Compare with 1-butyl-3-methylimidazolium analogues to assess alkyl chain length effects .

Q. How do structural modifications (e.g., alkyl chain length) impact [C10MIm][TfO] properties?

- Comparative Analysis :

| Property | [C10MIm][TfO] | [C4MIm][TfO] |

|---|---|---|

| Hydrophobicity | High | Moderate |

| Melting Point (°C) | <–50 | –76 |

| Solvent Compatibility | Limited | Broad |

Q. How to resolve contradictions in reported activity coefficients for [C10MIm][TfO]?

- Approach : Replicate measurements using standardized gas-liquid chromatography (GLC) under controlled humidity. Cross-validate with inverse gas chromatography (IGC) to account for experimental variability. Discrepancies may arise from trace water content or column aging .

Q. Can [C10MIm][TfO] enhance reaction yields in fluorination or sulfonation?

- Experimental Design : Use it as a co-solvent with fluorinating agents (e.g., Selectfluor). Monitor kinetics via in-situ FTIR to track trifluoromethanesulfonate group transfer. Compare yields with traditional solvents (e.g., DMF) .

Q. How to predict solvent compatibility of [C10MIm][TfO] for biphasic systems?

属性

IUPAC Name |

1-decyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)8(5,6)7/h12-14H,3-11H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLIZKWXKVXRES-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047916 | |

| Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412009-62-2 | |

| Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。